N-[2-METHOXY-5-({[4-(MORPHOLIN-4-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE
Overview
Description
N-[2-METHOXY-5-({[4-(MORPHOLIN-4-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is an organic compound that belongs to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of N-[2-METHOXY-5-({[4-(MORPHOLIN-4-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to improve efficiency and scalability.
Chemical Reactions Analysis
N-[2-METHOXY-5-({[4-(MORPHOLIN-4-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-METHOXY-5-({[4-(MORPHOLIN-4-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-METHOXY-5-({[4-(MORPHOLIN-4-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-METHOXY-5-({[4-(MORPHOLIN-4-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE can be compared with other phenylmorpholine derivatives, such as:
2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}: This compound also contains a morpholine ring and exhibits similar chemical properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a morpholine ring and aromatic structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-5-[(4-morpholin-4-ylphenyl)methylsulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-15(24)22-19-13-18(7-8-20(19)27-2)29(25,26)21-14-16-3-5-17(6-4-16)23-9-11-28-12-10-23/h3-8,13,21H,9-12,14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFBFDBCYQVVOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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